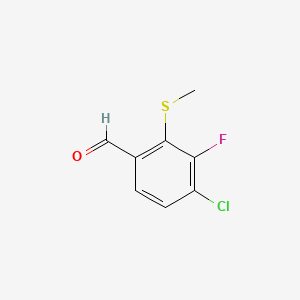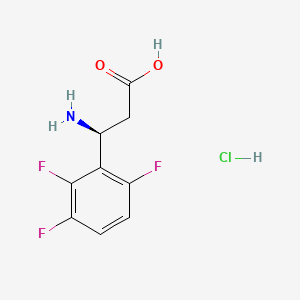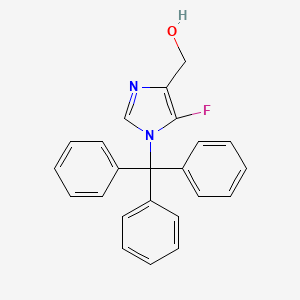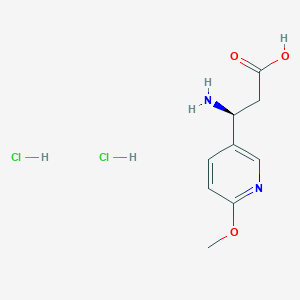
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde typically involves multi-step reactions. One common method includes the Friedel-Crafts acylation followed by a series of substitutions and reductions . The starting material, such as 4-bromo-2-chloro-6-methylbenzenamine, undergoes a series of reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products Formed
Oxidation: 4-Chloro-3-fluoro-2-(methylthio)benzoic acid.
Reduction: 4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of sulfur-containing ligands and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) and the electron-donating methylthio group can influence its reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluoro-3-(methylthio)benzaldehyde: Similar structure but different substitution pattern.
4-Chloro-3-fluoro-2-(methylthio)benzoic acid: Oxidized form of the aldehyde.
4-Chloro-3-fluoro-2-(methylthio)benzyl alcohol: Reduced form of the aldehyde.
Uniqueness
4-Chloro-3-fluoro-2-(methylthio)benzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The combination of chlorine, fluorine, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.
Eigenschaften
Molekularformel |
C8H6ClFOS |
|---|---|
Molekulargewicht |
204.65 g/mol |
IUPAC-Name |
4-chloro-3-fluoro-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3 |
InChI-Schlüssel |
ABCPXGGSBCIWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((2R,3S,4S)-4-Acetoxy-3-fluoro-5-(4-oxo-4,5-dihydro-1H-imidazo[4,5-C]pyridin-1-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041504.png)



![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)

![diazanium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B14041558.png)






